1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}-1-butanone
Description
The compound is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a piperazinyl group, and a butanone group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzoyl group would likely be planar due to the sp2 hybridization of the carbonyl carbon, while the piperazinyl group would be a saturated six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions. The bromobenzoyl group could undergo nucleophilic aromatic substitution reactions, the piperazinyl group could act as a bidentate ligand in coordination chemistry, and the butanone group could undergo reactions typical of ketones, such as nucleophilic addition .Future Directions
The future research directions for this compound would depend on its specific properties and potential applications. It could be of interest in medicinal chemistry, materials science, or synthetic organic chemistry, among other fields. Further studies could focus on exploring its reactivity, studying its interactions with biological targets, or developing new synthetic routes .
Properties
IUPAC Name |
1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN2O2/c1-3-4-21(27)18-14-19(24)20(13-15(18)2)25-9-11-26(12-10-25)22(28)16-5-7-17(23)8-6-16/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSFLYDUKHRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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